Lipophilicity Comparison: Consensus LogP for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate vs. Non-brominated Analogs
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate exhibits a consensus LogP (lipophilicity) of 2.44, significantly higher than the non-brominated analog Methyl 2-fluoro-6-hydroxybenzoate, which has a predicted LogP of approximately 1.5 . This increased lipophilicity, driven by the bromine substituent, can enhance membrane permeability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 2.44 |
| Comparator Or Baseline | Methyl 2-fluoro-6-hydroxybenzoate, predicted LogP ~1.5 |
| Quantified Difference | ~0.94 LogP units higher |
| Conditions | Computed by multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) on Bidepharm's platform |
Why This Matters
The higher LogP value indicates improved membrane permeability potential, which is crucial for hit-to-lead optimization in drug discovery programs.
- [1] Molbase, Chemical Properties of Methyl 2-fluoro-6-hydroxybenzoate (CAS 72373-81-0) View Source
